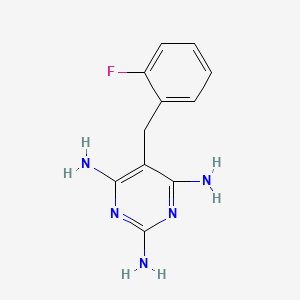

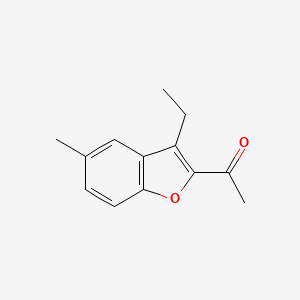

3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a derivative of benzenesulfonamide with potential bioactivity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with pyrazole rings and their synthesis, molecular structure, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . The process includes the formation of key intermediates and subsequent reactions to introduce various substituents. This suggests that the synthesis of the compound would also involve a series of carefully orchestrated reactions to incorporate the tetrahydro-2H-pyran-4-yl and pyrazol-4-yl groups onto the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by techniques such as NMR, X-ray crystallography, and semi-empirical calculations . These methods provide detailed information about the conformational isomerism and the spatial arrangement of the substituents around the benzene ring. For the compound , similar analytical techniques would likely reveal the orientation of the dimethyl groups and the tetrahydro-2H-pyran-4-ylmethyl group in relation to the pyrazol-4-yl moiety.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives with pyrazole rings can be influenced by the nature of the substituents. The papers describe coordination compounds formed with late transition metals , suggesting that the compound may also form complexes with metal ions. Additionally, the presence of the pyrazole ring and the sulfonamide group could facilitate interactions with biological targets, as seen in the bioactivity studies of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as thermal stability and surface area, are crucial for their potential applications. The coordination compounds described in one study show high thermal robustness and permanent porosity, which are significant for materials science applications . The compound , with its pyrazole and tetrahydro-2H-pyran-4-ylmethyl groups, would likely exhibit its own unique set of properties that could be explored for various uses, including medicinal chemistry given the bioactivity of related compounds .

科学的研究の応用

Synthesis and Structural Analysis

- The synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide were explored, demonstrating its potential as a cyclooxygenase-2 inhibitor, albeit with no significant inhibition potency. This study emphasizes the structural and functional diversity achievable with benzenesulfonamide derivatives (Al-Hourani et al., 2016).

Photochemical and Photophysical Properties

- Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed high singlet oxygen quantum yields, indicating their potential for applications in photodynamic therapy for cancer treatment. This highlights the role of benzenesulfonamide derivatives in developing novel photosensitizers (Pişkin et al., 2020).

Molecular Docking and Bioassay Studies

- A study on the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties provided insights into the antimicrobial potential of these compounds. The research demonstrates the utility of benzenesulfonamide derivatives in developing new antimicrobial agents (Hassan, 2013).

特性

IUPAC Name |

3,4-dimethyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13-3-4-17(9-14(13)2)24(21,22)19-16-10-18-20(12-16)11-15-5-7-23-8-6-15/h3-4,9-10,12,15,19H,5-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUXVYRQQUOINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

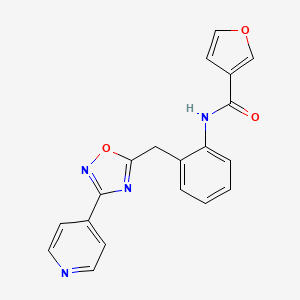

![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)

![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)

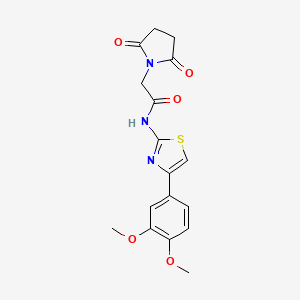

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)

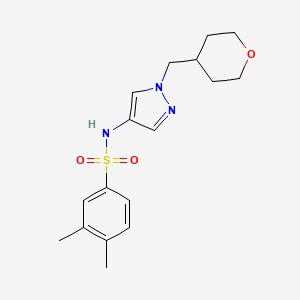

![N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2504703.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)